molecular formula C5H11BO2 B13557201 (3-Methylbut-1-en-2-yl)boronic acid

(3-Methylbut-1-en-2-yl)boronic acid

Cat. No.: B13557201
M. Wt: 113.95 g/mol
InChI Key: JRZZKVFQEVBJFM-UHFFFAOYSA-N
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Description

(3-Methylbut-1-en-2-yl)boronic acid is a useful research compound. Its molecular formula is C5H11BO2 and its molecular weight is 113.95 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

3-methylbut-1-en-2-ylboronic acid

InChI

InChI=1S/C5H11BO2/c1-4(2)5(3)6(7)8/h4,7-8H,3H2,1-2H3

InChI Key

JRZZKVFQEVBJFM-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)C(C)C)(O)O

Origin of Product

United States

Synthetic Methodologies and Preparation of 3 Methylbut 1 En 2 Yl Boronic Acid and Its Derivatives

Classical Approaches to Vinyl Boronic Acids and Esters

Traditional methods for synthesizing vinyl boronic acids and esters have heavily relied on the use of highly reactive organometallic reagents, such as Grignard and organolithium reagents.

The reaction of a vinyl Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate, has been a long-standing method for the preparation of vinyl boronic acids. escholarship.orgnih.gov This approach involves the formation of a vinyl magnesium halide, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester.

Grignard Reagent-Based Syntheses

Reaction with Trimethylborate and Subsequent Derivatization

The initial reaction between the Grignard reagent and trimethyl borate yields a boronic ester. This intermediate is then typically hydrolyzed to the corresponding boronic acid. escholarship.orgnih.gov The direct reaction can sometimes lead to multiple additions of the Grignard reagent to the borate ester, resulting in a mixture of products. google.com To circumvent this, an excess of the trialkyl borate is often used. google.com The resulting boronic acid can be further derivatized, for instance, by reaction with a diol like pinacol (B44631) to form a more stable pinacol boronate ester. google.com

A general representation of this reaction is as follows: CH2=C(CH3)MgBr + B(OCH3)3 → CH2=C(CH3)B(OCH3)2 + MgBr(OCH3) CH2=C(CH3)B(OCH3)2 + 2H2O → CH2=C(CH3)B(OH)2 + 2CH3OH

Considerations of Grignard Reagent Concentration and Stability

The concentration of the Grignard reagent is a critical factor in these syntheses. A low concentration of the Grignard reagent relative to the borate ester is desirable to minimize over-addition. escholarship.org The stability of the Grignard reagent itself is also a key consideration. Vinyl Grignard reagents can be prone to decomposition, and their preparation and use often require careful control of reaction conditions, such as temperature and solvent purity. google.com The use of freshly prepared Grignard reagents is often recommended to ensure high yields. google.comgoogle.com

Analogous to Grignard reagents, organolithium reagents can be employed to synthesize vinyl boronic acids. This method involves the generation of a vinyllithium (B1195746) species, which is then reacted with a suitable boron electrophile.

Organolithium Reagent-Mediated Borylation

Use of N-Butyllithium with Boron Electrophiles

N-butyllithium (n-BuLi) is a commonly used strong base to generate vinyllithium reagents from vinyl halides through a halogen-lithium exchange reaction. nih.gov The resulting vinyllithium is a potent nucleophile that readily reacts with boron electrophiles like trialkyl borates or boronic esters. mdpi.com For instance, reacting a vinyllithium with trimethyl borate, followed by acidic workup, yields the desired vinyl boronic acid. mdpi.com This method offers an alternative to the Grignard-based approach and can be advantageous for substrates that are not compatible with magnesium. It is important to note that n-BuLi is a highly reactive and pyrophoric reagent, requiring careful handling in an inert atmosphere. wikipedia.org

ReagentSubstrateProductNotes
Grignard ReagentTrimethylborateVinyl boronic ester/acidClassical method, potential for over-addition. escholarship.orggoogle.com
n-ButyllithiumTrimethylborateVinyl boronic ester/acidUtilizes halogen-lithium exchange. nih.gov

Contemporary and Advanced Synthetic Routes

Modern synthetic chemistry has seen the development of more efficient and versatile methods for the preparation of vinyl boronic acids and esters. These contemporary routes often offer milder reaction conditions, greater functional group tolerance, and improved stereoselectivity.

Transition metal-catalyzed reactions have become particularly prominent. For example, the palladium-catalyzed cross-coupling of vinyl halides or triflates with bis(pinacolato)diboron (B136004) (B2pin2) is a widely used method for synthesizing vinyl boronate esters. organic-chemistry.org This reaction, often referred to as the Miyaura borylation, provides a direct and efficient route to these valuable compounds.

Furthermore, hydroboration of alkynes, catalyzed by various transition metals like rhodium or ruthenium, offers another powerful strategy for accessing vinyl boronates with high regio- and stereoselectivity. organic-chemistry.org These advanced methods have significantly expanded the scope and applicability of vinyl boronic acids in organic synthesis.

Catalytic Hydroboration of Unsaturated Systems

Catalytic hydroboration has emerged as a powerful tool, offering milder reaction conditions and greater functional group tolerance compared to stoichiometric methods. Various transition metals, as well as metal-free systems, have been developed to catalyze the hydroboration of unsaturated compounds like alkynes and alkenes.

Palladium complexes are effective catalysts for the hydroboration of unsaturated systems. The palladium-catalyzed hydroboration of 1,3-enynes, which are structurally related to the precursors of the target molecule, provides a route to various functionalized allenes and other unsaturated boronates. researchgate.net For instance, the reaction of 1-alkenyl halides or triflates with bis(pinacolato)diboron in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ affords 1-alkenylboronic acid pinacol esters. organic-chemistry.org This cross-coupling approach, known as the Miyaura borylation, is a key method for creating vinylboronates. wikipedia.org The hydrogenation of 2-methyl-3-butyn-2-ol, a potential precursor, has been studied extensively using palladium catalysts, indicating the metal's utility in transformations involving this structural framework. unil.chrsc.org A general palladium-catalyzed nucleomethylation of alkynes has also been developed, demonstrating the versatility of palladium in constructing complex methylated molecules from alkyne precursors. nih.gov

Table 1: Palladium-Catalyzed Borylation of Alkenyl Halides
Substrate (Alkenyl Halide)ProductYield (%)Reference
1-Iodo-1-octene(E)-1-Octenylboronic acid pinacol ester87 organic-chemistry.org
1-Bromo-2-phenylethene(E)-2-Phenylvinylboronic acid pinacol ester98 organic-chemistry.org
2-Bromo-1-butene1-Ethylvinylboronic acid pinacol ester76 organic-chemistry.org

Nickel-catalyzed reactions provide a cost-effective alternative to palladium-based systems. A notable strategy involves the nickel-catalyzed hydroalumination of alkynes, followed by borylation with an electrophilic boron source. More directly, nickel-catalyzed hydroboration of internal alkynes can be achieved with high regioselectivity, which is often controlled by the choice of ligand. rsc.org For example, using a nitrogen-based ligand like terpyridine (terpy) versus a phosphine-based ligand like Xantphos can switch the regioselectivity of the borylation. rsc.org Nickel catalysts are also effective for the borylation of C-H bonds and the anti-Markovnikov hydroarylation of unactivated alkenes, showcasing the diverse reactivity of nickel in forming carbon-boron and carbon-carbon bonds. nih.govyoutube.com

Silver(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have gained traction as catalysts for the activation of alkynes. nih.govresearchgate.net The strong σ-donating ability of NHC ligands enhances the stability and catalytic activity of the silver center. nih.gov These Ag-NHC complexes can catalyze the hydroboration of alkynes and allenes with reagents like pinacolborane (HBpin). organic-chemistry.orgnih.gov While less common than rhodium or iridium, silver catalysis offers unique reactivity and selectivity profiles. The hydroboration of arynes, generated in situ, with NHC-boranes demonstrates a specialized application where the NHC-borane selectively reacts with the highly reactive aryne intermediate over other unsaturated functionalities. acs.org

The use of iron, an earth-abundant and low-toxicity metal, aligns with the principles of green and sustainable chemistry. Iron complexes have been successfully employed to catalyze the hydroboration of both alkenes and alkynes. rsc.orgnih.gov Ferric chloride (FeCl₃) or magnetically separable Fe₃O₄ nanoparticles can catalyze the monoborylation of various alkynes with bis(pinacolato)diboron, yielding E-vinyl boronates with high regio- and stereoselectivity. organic-chemistry.orgorganic-chemistry.org This method is compatible with a wide array of functional groups. Similarly, well-defined iron pincer complexes are highly active and stereoselective catalysts for the hydroboration of alkynes with pinacolborane, producing (Z)-vinyl boronic esters. rsc.org

Table 2: Iron-Catalyzed Monoborylation of Terminal Alkynes
AlkyneCatalystYield of E-isomer (%)Reference
PhenylacetyleneFeCl₃92 organic-chemistry.org
1-OctyneFeCl₃95 organic-chemistry.org
4-EthynylanisoleFe₃O₄ NPs98 organic-chemistry.org
3,3-Dimethyl-1-butyneFeCl₃85 organic-chemistry.org

In a significant departure from transition-metal catalysis, researchers have discovered that simple carboxylic acids can catalyze the direct hydroboration of alkynes with pinacolborane. organic-chemistry.orgacs.orgacs.org This metal-free approach is highly efficient and exhibits broad functional group compatibility, affording alkenyl diboronates and monoboronates with excellent yields and exclusive regio- and stereoselectivities. organic-chemistry.orgnih.gov Studies have shown that weaker aromatic carboxylic acids, such as 4-(dimethylamino)benzoic acid, are particularly effective catalysts. organic-chemistry.orgacs.org The reaction is believed to proceed via a syn-hydroboration mechanism and is sensitive to the choice of solvent, with nonpolar solvents being optimal. researchgate.net This method represents a more environmentally benign and cost-effective route for the synthesis of vinylboronates. organic-chemistry.org

The regiochemical outcome of hydroboration reactions is often dictated by the ligand coordinated to the metal center. This principle of ligand control is a powerful tool for directing the addition of the boryl group to a specific position in an unsaturated molecule. For instance, in the cobalt-catalyzed hydroboration of 1,3-dienes, the choice of a chiral bis-phosphine ligand with a specific bite angle can selectively generate the uncommon 4,3-hydroboration product, leading to homoallylic boronates. nih.govorganic-chemistry.org Similarly, in nickel-catalyzed reactions of internal alkynes, a nitrogen-based ligand can favor one regioisomer while a phosphine (B1218219) ligand favors another. rsc.org This strategy has also been applied to the dearomative hydroboration of quinolines, where modifying the phosphine ligand on a borane (B79455) reagent allows for selective access to either vicinal or conjugate hydroborated products. nih.gov Such control is crucial for synthesizing structurally complex molecules from simple precursors.

Table 3: Ligand Effect in Co-Catalyzed Hydroboration of a 1,3-Diene
LigandRegioisomeric Ratio ( organic-chemistry.orgacs.org: organic-chemistry.orgorganic-chemistry.org:other)Enantiomeric Ratio (er) of organic-chemistry.orgacs.org productReference
(S,S)-i-Pr-DuPhos60:20:2097:3 nih.govorganic-chemistry.org
(R,R)-QuinoxP55:25:20>99:1 nih.govorganic-chemistry.org
(R,R)-MeO-BIBOP>98:2:0>98:2 organic-chemistry.org
(S,S)-BenzP65:20:15>99:1 organic-chemistry.org

Direct Borylation Reactions

Direct borylation reactions represent a powerful and atom-economical approach for the synthesis of organoboron compounds. These methods introduce a boryl group directly onto a carbon skeleton, often with high regio- and stereoselectivity.

Palladium-Catalyzed Direct Borylation of Alkenes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the borylation of alkenes is a testament to their versatility. These methods facilitate the direct conversion of C-H bonds or other functional groups into C-B bonds. The Miyaura-Ishiyama borylation, a palladium-catalyzed cross-coupling of aryl or vinyl halides with diboron (B99234) reagents, is a prominent example. beilstein-journals.org This reaction is highly efficient for creating arylboronates and can be extended to vinyl systems. beilstein-journals.org

For the synthesis of compounds structurally similar to (3-Methylbut-1-en-2-yl)boronic acid, such as other alkenylboronic esters, palladium catalysis is a key strategy. For instance, the palladium-catalyzed borylation of aryl and heteroaryl halides with pinacol borane has been shown to be a highly efficient method. nih.gov This system tolerates a variety of functional groups and can be performed with low catalyst loadings and short reaction times. nih.gov While a direct borylation of 3-methyl-1-butene (B165623) at the 2-position to yield the target compound is challenging due to regioselectivity issues, the borylation of a pre-functionalized precursor like 2-bromo-3-methyl-1-butene would be a plausible route.

Palladium-catalyzed 1,4-difunctionalizations of dienes like isoprene (B109036) can also produce complex polyenes, demonstrating the catalyst's ability to control insertions and subsequent reactions. nih.gov Such methodologies could theoretically be adapted to generate precursors for this compound.

Boryl-Heck Pathway for Alkenyl Boronic Ester Synthesis

The boryl-Heck reaction is an innovative method for the direct synthesis of alkenyl boronic esters from unfunctionalized alkenes. This palladium-catalyzed process involves the coupling of an alkene with a borylating agent. A notable example is the reaction of terminal alkenes with catecholchloroborane (catBCl), which provides trans-alkenyl boronic esters with excellent regio- and stereoselectivity. acs.org This method avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route. acs.org

The development of second-generation boryl-Heck reaction conditions has expanded the scope to include the direct borylation of disubstituted alkenes, yielding trisubstituted alkenyl boronic esters. acs.org These reactions exhibit high yields and excellent E/Z selectivities, and mechanistic studies have confirmed a boryl-Heck pathway. acs.org A domino Heck/borylation sequence has also been developed to generate indolinone-3-methyl boronic esters, showcasing the potential to form C-C and C-B bonds in a single operation. nih.gov

Below is a table summarizing representative conditions for the boryl-Heck reaction based on literature for similar substrates.

Alkene SubstrateBorylating AgentCatalyst SystemBaseSolventProductYieldRef
Terminal OlefinscatBClPd(OAc)₂ / Ligand L1Cy₂NMeToluenetrans-1,2-disubstituted alkenyl boronic estersHigh acs.org
1,1-Disubstituted AlkenesB-chlorocatecholborane (catBCl)Palladium catalystAmine baseNot specifiedTrisubstituted alkenyl boronic estersHigh acs.org
AcrylamidesB₂pin₂Palladium catalystNot specifiedNot specifiedIndolinone-3-methyl boronic estersGood nih.gov

Radical-Polar Crossover Reactions of Vinylboron Ate Complexes

Radical-polar crossover (RPC) reactions represent a novel and powerful strategy in organic synthesis, bridging single-electron and two-electron reactivity. acs.org In the context of vinylboron ate complexes, this approach allows for the formation of multiple carbon-carbon bonds in a single, metal-free process. The reaction is initiated by the addition of a carbon radical to a vinylboron ate complex. The resulting adduct radical anion then undergoes a radical-polar crossover, which induces a 1,2-alkyl or aryl shift from the boron to the adjacent carbon, ultimately yielding a functionalized boronic ester. organic-chemistry.orgnih.govnih.gov

This methodology has been successfully applied to the synthesis of functionalized secondary and tertiary allylboronic esters from dienylboronate complexes. nih.govnih.gov The process is typically initiated by visible light and proceeds as a radical chain reaction, forming two new C-C bonds with good to excellent control over the double bond geometry. nih.gov The versatility of this method allows for the use of a wide range of commercial starting materials, providing access to complex molecules such as perfluoroalkylated alcohols and compounds with quaternary carbon centers. organic-chemistry.org

The general mechanism for the radical-polar crossover reaction of a dienylboronate complex is as follows:

Initiation: Light-mediated homolysis of an alkyl iodide generates an electrophilic carbon radical.

Radical Addition: The carbon radical adds to the δ-position of the dienylboronate complex, forming an allyl radical anion.

Radical-Polar Crossover: The allyl radical anion undergoes single electron oxidation by another molecule of alkyl iodide, generating a zwitterion and another alkyl radical to sustain the chain.

1,2-Migration: An alkyl or aryl group migrates from the boron to the α-carbon, establishing the new C-C bond and the stereochemistry of the resulting allylboronic ester. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. These strategies are particularly valuable for constructing complex molecules from simple, readily available starting materials.

Acetone-Derived Routes via Isopropenyl Halogens and Boron Halides

A plausible, albeit hypothetical, acetone-derived route to this compound could involve the initial formation of an isopropenyl halide, such as 2-bromo-3-methyl-1-butene, which is structurally related to isopropenyl bromide. nih.gov This intermediate could then undergo a palladium-catalyzed borylation reaction with a diboron reagent to yield the target boronic acid or its ester. The synthesis of isopropenylboronic acid pinacol ester is well-established and serves as a useful precedent for this type of transformation. sigmaaldrich.com

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of boronic acids and their derivatives is of paramount importance, as these chiral building blocks are invaluable in asymmetric synthesis. nih.govnih.gov

Various strategies have been employed to achieve high levels of stereocontrol. For instance, the boron-Wittig reaction provides a highly stereoselective route to di- and trisubstituted vinyl boronate esters from stable 1,1-bis(pinacolboronates) and aldehydes. organic-chemistry.orgnih.govnih.gov This method offers a transition-metal-free alternative to traditional approaches and can provide access to synthetically challenging vinyl boronates. organic-chemistry.org The stereoselectivity can often be tuned by varying the boronic ester ligands and the substituents on the aldehyde. organic-chemistry.org

Acid-mediated elimination of α-hydroxyboronate esters, formed from the copper-catalyzed diboration of ketones, is another method for the stereoselective formation of trisubstituted vinyl boronate esters, typically yielding the (Z)-olefin isomer. acs.org Copper-catalyzed addition of bis(pinacolato)diboron to internal alkynes also generates alkenylboron compounds with high levels of regio- and stereoselectivity. rsc.org

Enantioselective synthesis of boronic esters has been achieved through various catalytic systems. Rhodium-catalyzed asymmetric reversed hydroboration of β,β-disubstituted α,β-unsaturated amides delivers chiral tertiary boronic esters with high regioselectivity and enantioselectivity. nih.govwikipedia.org Palladium-catalyzed enantioselective Heck/borylation reactions of alkene-tethered aryl iodides have been used to synthesize a variety of chiral benzocyclic boronic esters. nih.gov Furthermore, catalytic enantioselective one-pot aminoborylation of aldehydes provides a direct route to nonracemic α-amino boronates. nih.gov

The table below summarizes some enantioselective methods applicable to the synthesis of chiral boronic esters.

Reaction TypeSubstrateCatalyst/LigandProduct TypeEnantiomeric Excess (ee)Ref
Reversed Hydroborationβ,β-disubstituted α,β-unsaturated amidesCationic Rhodium / DIOPChiral tertiary boronic estersHigh nih.govwikipedia.org
Heck/BorylationAlkene-tethered aryl iodidesPd₂(dba)₃·CHCl₃ / Chiral LigandsChiral benzocyclic boronic estersExcellent nih.gov
Conjunctive Cross-CouplingPropargylic carbonatesPalladium / Chiral Ligandβ-Boryl allenesHigh nih.gov
HydroamidationAlkenyl boronatesNiCl₂·6H₂O / Chiral amino alcoholα-AminoboronatesUp to 95% nih.gov

Asymmetric Homologation of Olefinic Boronic Acids

Asymmetric homologation is a powerful technique for synthesizing chiral α-substituted allylboronic acids from simpler olefinic boronic acids. researchgate.net This method involves the insertion of a carbene or carbenoid into the carbon-boron bond, extending the carbon chain by one atom (homologation) while creating a new stereocenter. A prominent approach utilizes diazo compounds as carbene precursors in the presence of a chiral catalyst. researchgate.netnih.gov

The reaction is often catalyzed by BINOL (1,1'-bi-2-naphthol) derivatives, which act as chiral ligands. nih.govnih.gov The process begins with the in-situ formation of a chiral BINOL ester from the starting alkenylboronic acid. nih.govnih.govacs.org This chiral boronic ester then reacts with a diazo compound, such as a CF₃-diazomethane derivative. nih.govnih.gov The enantioselectivity of the reaction is dictated by the chiral environment created by the BINOL catalyst, with steric repulsion between the substituent on the diazo compound (e.g., CF₃) and the bulky groups on the BINOL ligand guiding the facial selectivity of the carbene insertion. nih.govnih.gov

Density functional theory (DFT) calculations have shown that the reaction proceeds through a complex mechanism involving a borotropic rearrangement. nih.govacs.org The presence of an alcohol additive, such as ethanol, can play a crucial role by preventing undesired side reactions and facilitating the formation of the key chiral BINOL-alkenylboronate intermediate. nih.govacs.org This methodology has been successfully applied to various alkenylboronic acids, affording α-CF₃ and α-SiMe₃ substituted allylboronic acids in good yields and with high enantioselectivity. nih.gov

Table 1: Asymmetric Homologation of Alkenylboronic Acids Catalyzed by (R)-BINOL Derivatives This table presents representative data for the homologation of cinnamyl boronic acid, illustrating the efficacy of the methodology.

Diazo ReagentCatalystProductYield (%)Enantiomeric Excess (ee, %)
CF₃CHN₂(R)-I-BINOLα-CF₃-allylboronic acid derivative48-7886-99
TMSCHN₂(R)-BINOLα-SiMe₃-allylboronic acid derivativeHighHigh

Data sourced from studies on the asymmetric homologation of alkenylboronic acids. nih.gov

Stereodivergent Synthesis Utilizing Allylboron Reagents

Stereodivergent synthesis allows for the selective preparation of any possible stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. researchgate.net In the context of allylboron chemistry, this is a particularly powerful strategy for creating complex homoallylic alcohols with multiple stereocenters. acs.orgnih.gov The reaction involves the addition of an allylboronic acid or ester, like a derivative of this compound, to an electrophile, typically an aldehyde or an imine. nih.govresearchgate.net

The stereochemical outcome of the allylboration is controlled by the interaction between the allylboron reagent, the electrophile, and a chiral catalyst. nih.gov Chiral Brønsted acids, such as phosphoric acids (e.g., TRIP-PA), have emerged as highly effective organocatalysts for these transformations. nih.govescholarship.org The catalyst activates the allylboron reagent by protonating an oxygen atom on the boronate group, enhancing its reactivity. nih.gov

A key feature of this method is the ability to achieve stereodivergence by pairing the geometry of the allylboron reagent with the chirality of the catalyst. researchgate.net For example, in the reaction of crotylboronates with aldehydes:

An (E)-crotylboronate will preferentially form the anti-homoallylic alcohol . nih.gov

A (Z)-crotylboronate will preferentially form the syn-homoallylic alcohol . nih.gov

By selecting either the (R) or (S) enantiomer of the chiral phosphoric acid catalyst, one can control the absolute stereochemistry of the product, leading to either the (R,R) or (S,S) enantiomer from an (E)-crotylboronate, for instance. nih.gov This "matched/mismatched" pairing allows for access to all four possible stereoisomers. This principle is broadly applicable to other substituted allylboronates, including those with the (3-Methylbut-1-en-2-yl) structure, providing a versatile toolkit for asymmetric synthesis. researchgate.net

Table 2: Stereodivergent Crotylboration of Benzaldehyde Catalyzed by a Chiral Phosphoric Acid This table demonstrates how the stereochemistry of the starting boronate and the reaction temperature control the stereochemical outcome of the product.

Crotyl Boronate IsomerCatalystTemperature (°C)Product DiastereomerEnantiomeric Excess (ee, %)
(E)-crotyl boronate(R)-TRIP-PA0anti>99
(Z)-crotyl boronate(R)-TRIP-PA-30syn94

Data adapted from studies by Antilla and co-workers. nih.gov

Reactivity and Mechanistic Investigations of 3 Methylbut 1 En 2 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgfishersci.ie The general catalytic cycle involves three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

Boronic acids, such as (3-Methylbut-1-en-2-yl)boronic acid, are common reagents in this process. The reactivity of the boronic acid can be influenced by steric and electronic factors. libretexts.org For vinylboronic acids, the reaction typically proceeds with retention of the double bond geometry. While specific studies detailing the Suzuki-Miyaura reactions of this compound are not prevalent in the surveyed literature, the reactivity can be inferred from studies on analogous alkyl- and allylboronic acids and their esters. acs.orgnih.gov These reactions are valued for their tolerance of a wide range of functional groups and generally mild reaction conditions. fishersci.ieresearchgate.net

Recent advancements in Suzuki-Miyaura methodology have focused on improving reaction rates and yields, particularly for challenging substrates. For instance, the use of boronic esters in combination with potassium trimethylsilanolate (TMSOK) as a base has been shown to significantly accelerate reaction times compared to traditional conditions using boronic acids. nih.gov

Table 1: General Conditions for Suzuki-Miyaura Coupling This table presents a generalized set of conditions typical for Suzuki-Miyaura cross-coupling reactions involving boronic acids or their derivatives.

ComponentExamplePurpose
Boron Reagent Aryl/Vinyl/Alkylboronic Acid or EsterSource of the nucleophilic carbon group
Coupling Partner Aryl/Vinyl Halide (I, Br, Cl) or TriflateSource of the electrophilic carbon group
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd-PEPPSI, etc.Facilitates the catalytic cycle
Ligand PPh₃, SPhos, XPhos, RuPhos, etc.Stabilizes and activates the Pd catalyst
Base K₂CO₃, Cs₂CO₃, K₃PO₄, TMSOKActivates the boronic acid for transmetalation
Solvent Toluene, Dioxane, THF, DME, WaterProvides the reaction medium

The intramolecular variant of the Suzuki-Miyaura reaction is a powerful tool for the synthesis of cyclic compounds. This process involves a molecule containing both a boronic acid (or its derivative) and an organohalide moiety, which couple under palladium catalysis to form a new ring. This strategy has been successfully applied to create a variety of carbocycles and heterocycles. nih.gov

While there are no specific examples in the searched literature of intramolecular Suzuki-Miyaura reactions involving a this compound moiety, the principles are well-established. For example, palladium-catalyzed intramolecular cross-coupling reactions of B-alkyl-9-borabicyclo[3.3.1]nonane (B-alkyl-9-BBN) derivatives with haloarenes or 1-halo-1-alkenes have been used to synthesize functionalized cycloalkenes. nih.gov A hypothetical substrate containing the this compound group and a suitably positioned halide could be expected to undergo cyclization under similar conditions to form a five- or six-membered ring containing a quaternary center.

The Stille reaction is another significant palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. However, the standard Stille reaction mechanistically involves the coupling of an organohalide with an organotin compound (organostannane), not a boronic acid. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves the transfer of an organic group from tin to palladium. wikipedia.org

Therefore, this compound would not be a direct substrate in a conventional Stille coupling. While both Suzuki and Stille reactions can often achieve similar synthetic transformations, they are distinct processes defined by the organometallic nucleophile used. libretexts.org No literature has been found describing the use of this compound in a Stille-type reaction.

The conventional Sonogashira reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with a vinyl or aryl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org Boronic acids are not substrates in the classic Sonogashira mechanism.

However, recent research has established non-traditional "Sonogashira-type" coupling reactions that do utilize boronic acids as the coupling partner for terminal alkynes. These reactions are typically catalyzed by gold or copper and proceed under oxidative conditions, providing a novel route to synthesize diaryl or aryl-alkynyl acetylenes. beilstein-journals.orgnih.govnih.govmdpi.com

In these gold-catalyzed oxidative couplings, a Au(I)/Au(III) redox cycle is proposed. The reaction between a terminal alkyne and an arylboronic acid can be facilitated by a catalyst system like Ph₃PAuCl with an oxidant such as Selectfluor. nih.gov Similarly, copper(I)-catalyzed couplings of terminal alkynes with arylboronic acids have been reported. mdpi.com Although these studies primarily focus on arylboronic acids, they establish a precedent for using boronic acids in Sonogashira-type reactions. No specific examples using this compound were found, but the data below from studies on other boronic acids illustrate the scope of this transformation.

Table 2: Examples of Gold-Catalyzed Oxidative Sonogashira-Type Coupling of Boronic Acids and Terminal Alkynes Data synthesized from literature on Au(I)/Au(III)-catalyzed Sonogashira-type reactions. nih.gov

EntryAlkyne SubstrateBoronic Acid SubstrateCatalyst SystemBaseYield (%)
14-FluorophenylacetylenePhenylboronic acidPh₃PAuCl / SelectfluorK₂CO₃87
24-ChlorophenylacetylenePhenylboronic acidPh₃PAuCl / SelectfluorK₂CO₃86
34-BromophenylacetylenePhenylboronic acidPh₃PAuCl / SelectfluorK₂CO₃89
4Phenylacetylene4-Methoxyphenylboronic acidPh₃PAuCl / SelectfluorK₂CO₃85
5Phenylacetylene4-Formylphenylboronic acidPh₃PAuCl / SelectfluorK₂CO₃82

Other Metal-Mediated Coupling Reactions

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org Specifically, it facilitates the reaction between an aryl boronic acid and an alcohol or an amine to yield the corresponding secondary aryl amines or aryl ethers. wikipedia.org This reaction is notable for its ability to be performed at room temperature and in the presence of air, offering a practical alternative to the palladium-catalyzed Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org

The reaction mechanism is understood to involve the formation of copper-aryl complexes. A copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate undergoes reductive elimination to furnish the final aryl ether or aryl amine product. wikipedia.org

Key Features of Chan-Lam Coupling:

Catalyst: Copper complexes, such as copper(II) acetate. wikipedia.orgorganic-chemistry.org

Reactants: Aryl boronic acids, alcohols, amines, amides, imides, ureas, carbamates, and sulfonamides. organic-chemistry.org

Conditions: Typically mild, often at room temperature and open to the air. wikipedia.org

An illustrative example is the coupling of a pyrrole (B145914) with an aryl boronic acid, which proceeds in high yield (93%) over three days at room temperature in the presence of pyridine (B92270) as a ligand. wikipedia.org

Reactant 1Reactant 2CatalystConditionsProductYield
Pyrrole derivativeAryl boronic acidCopper(II)Pyridine, Room Temp, 3 daysN-Aryl pyrrole93% wikipedia.org
Imidazole4-Cyanophenylboronic acidCopper(I) 3-methylsalicylateK₂CO₃, Methanol, 65°C, 3-5hN-(4-cyanophenyl)imidazoleGood researchgate.net
Liebeskind-Srogl Coupling

The Liebeskind-Srogl coupling reaction is a carbon-carbon bond-forming reaction between a thioester and a boronic acid, mediated by a metal catalyst. wikipedia.org This cross-coupling reaction was developed by Jiri Srogl and Lanny S. Liebeskind. wikipedia.org The original method utilized a catalytic amount of Pd(0), tris(2-furyl)phosphine (TFP) as a ligand, and a stoichiometric amount of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a co-catalyst. wikipedia.org

The scope of the Liebeskind-Srogl coupling is broad, accommodating various thioesters and boronic acids. wikipedia.org There are three generations of this reaction, with later versions achieving catalysis in copper and operating under palladium-free conditions. wikipedia.orgwikiwand.com

Generations of Liebeskind-Srogl Coupling:

First Generation: Catalytic Pd(0), stoichiometric CuTC, anaerobic conditions. wikipedia.org

Second Generation: Catalytic in copper, requires an extra equivalent of boronic acid, aerobic, palladium-free. wikipedia.org

Third Generation: Catalytic in copper, uses one equivalent of boronic acid, palladium-free, often under microwave conditions. wikipedia.org

This reaction has found application in the total synthesis of natural products, such as Goniodomin A. wikipedia.org

Reactant 1Reactant 2Catalyst SystemKey Features
ThioesterBoronic AcidPd(0) (catalytic), Cu(I) (stoichiometric)First generation, anaerobic wikipedia.org
ThioesterBoronic AcidCu(I) (catalytic)Second generation, aerobic, Pd-free wikipedia.org
ThioesterBoronic AcidCu(I) (catalytic)Third generation, microwave conditions, Pd-free wikipedia.org

Annulative Coupling Reactions and 1,2-Metallate Rearrangements

A significant advancement in the use of vinylboronic esters involves an annulative coupling with arynes, which proceeds through a 1,2-metallate rearrangement of a boronate ate-complex. nih.gov This reaction cascade is initiated by the addition of the vinyl group of the boronate ate-complex to the strained triple bond of an aryne. nih.govrsc.org The resulting aryl anion then cyclizes onto the boron atom, leading to the formation of a cyclic borinic ester. nih.gov This process constructs two new carbon-carbon bonds and one carbon-boron bond in a single, stereoselective operation. nih.gov

The reaction is versatile, accommodating a range of vinylboronic esters, arynes, and migrating groups. nih.gov The formation of the boronate ate-complex is a crucial step, which then undergoes the rearrangement. ed.ac.uk

The aryne-triggered annulative coupling reaction directly produces cyclic borinic esters. nih.gov These cyclic esters are valuable synthetic intermediates that can be further transformed. For instance, they can be converted into boronic acids and their derivatives through oxidation, halogenation, or cross-coupling reactions. nih.gov The halogenation and subsequent Suzuki-Miyaura coupling of these cyclic borinic esters have been shown to occur with high site-selectivity, yielding highly substituted alkylboronic acid derivatives. nih.gov

ReactantsKey IntermediateProductSignificance
Vinylboronic ester ate-complex, AryneAryl anion from aryne additionCyclic borinic esterForms two C-C bonds and one C-B bond stereoselectively nih.gov

Allylboration and Propargylation

Allylboron reagents are highly versatile in organic synthesis, primarily known for their use in the allylboration of carbonyls and imines. acs.org While specific studies on the allylboration and propargylation reactions of this compound were not found in the initial search, the general principles of these reactions are applicable. Asymmetric allylboration, for instance, can be used to synthesize chiral molecules by transferring the chirality from a chiral allylboronate. acs.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. Alkenylboronic acids and their derivatives can participate as dienophiles or dipolarophiles, with the boron moiety influencing the reactivity and selectivity of the transformation.

Inverse-Electron-Demand Diels-Alder Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction involves the [4+2] cycloaddition between an electron-rich dienophile and an electron-poor diene. Typically, an alkene is rendered electron-rich by the presence of electron-donating groups. While the boronic acid group is electron-withdrawing, which generally makes the alkene electron-deficient and thus a poor candidate for IEDDA reactions, functional group transformations can alter this reactivity.

No specific examples of this compound participating in IEDDA reactions are present in the surveyed literature. However, the general principle involves the interaction of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene. For an alkenylborane to act as an effective dienophile in this context, its electron density would need to be sufficiently increased, or it would react with a highly electron-deficient diene. wikipedia.orgorganic-chemistry.org

Dipolar Cycloaddition

In 1,3-dipolar cycloadditions, an alkene (the dipolarophile) reacts with a 1,3-dipole to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org Alkenylboronic acid derivatives are known to act as effective dipolarophiles. The electron-withdrawing nature of the boronic ester can activate the double bond toward cycloaddition with various dipoles, such as nitrones and azomethine ylides. researchgate.netnih.gov These reactions provide a direct route to highly functionalized, boron-containing heterocycles. nih.gov

While no studies specifically document the use of this compound in this reaction, research on analogous compounds like vinylboronates shows they readily react. For example, stereoselective cycloadditions with nitrones have been achieved using chiral diazaborolidine derivatives of vinylboronic acid, yielding densely functionalized isoxazoles with high diastereoselectivity. nih.gov

Table 1: Representative 1,3-Dipolar Cycloaddition of an Alkenylboron Compound with a Nitrone Note: This table presents data for an analogous compound, as specific findings for this compound are not available.

DipolarophileDipoleProductDiastereomeric Ratio (dr)Reference
VinylB(sam)C-Phenyl-N-methylnitroneBoron-substituted isoxazolidine>20:1 nih.gov

Simmons-Smith Cyclopropanation Reaction

The Simmons-Smith reaction is a cheletropic reaction that converts an alkene into a cyclopropane (B1198618) using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgyoutube.comorganicchemistrytutor.com The alkene double bond of this compound would be the reactive site in a hypothetical Simmons-Smith reaction.

A key feature of the Simmons-Smith reaction is its direction by nearby hydroxyl groups, which coordinate to the zinc reagent and deliver the cyclopropanating agent to the same face of the double bond. wikipedia.orgorganic-chemistry.org While there are no specific reports on the cyclopropanation of this compound, one could envision the corresponding allylic alcohol, 3-methylbut-1-en-2-ol, undergoing a directed cyclopropanation. Furthermore, chiral auxiliaries, including those derived from boronic acids, have been used to achieve asymmetric cyclopropanation of other allylic alcohols. harvard.edu

Stereoselective Aldol (B89426) Reactions

Stereoselective aldol reactions are fundamental carbon-carbon bond-forming reactions that create β-hydroxy carbonyl compounds. While boronic acids are not the primary reactants in a classical aldol reaction, they are extensively used as catalysts or in the formation of boron enolates, which provide high levels of stereocontrol.

There is no literature evidence for the direct participation or use of this compound in stereoselective aldol reactions. Its role would likely be indirect. For instance, vinylboronic acids can undergo conjugate addition to enones, a reaction that can be part of a tandem sequence to create complex cyclic structures with high stereoselectivity. organic-chemistry.org However, this falls outside the scope of a direct aldol reaction.

Olefin Metathesis Reactions

Olefin metathesis is a versatile reaction that redistributes fragments of alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium, developed by Grubbs. nih.gov

Grubbs Cross-Metathesis Reaction

Cross-metathesis (CM) involves the reaction between two different alkenes. acs.org The cross-metathesis of alkenylboronic esters has been established as a powerful method for synthesizing functionalized vinyl boronates, which are valuable intermediates for subsequent Suzuki cross-coupling reactions. nih.govresearchgate.net Ruthenium-based catalysts, such as Grubbs' second-generation catalyst, are effective for these transformations. nih.gov

Specific studies on the Grubbs cross-metathesis of this compound are absent from the literature. However, research on structurally similar α-substituted vinyl boronates, such as 2-isopropenyl pinacol (B44631) boronate, demonstrates that these reactions can proceed with moderate yields and high Z-selectivity, particularly with sterically unhindered alkene partners. researchgate.net The steric bulk of the isopropyl group on the this compound would be expected to significantly influence reactivity and selectivity in a cross-metathesis reaction.

Table 2: Representative Grubbs Cross-Metathesis of an Alkenylboronate Note: This table presents data for analogous compounds, as specific findings for this compound are not available.

AlkenylboronateAlkene PartnerCatalyst (mol %)Product YieldE/Z RatioReference
1-Propenyl pinacol boronateStyreneGrubbs II (5%)72%>20:1 nih.gov
1-Propenyl pinacol boronateAllyl acetateGrubbs II (5%)75%>20:1 nih.gov

Other Transformational Reactivity

Beyond more common applications, this compound and its derivatives are capable of undergoing a variety of other chemical transformations, showcasing the versatility of this class of compounds. These reactions include oxidation, electrophilic allyl shifts, iodosulfonylation, asymmetric conjugate additions, intramolecular hydroacylation, Boronic Acid Mannich (BAM) reactions, and Hayashi-Miyaura reactions.

Oxidation Pathways

The oxidation of organoboronic acids is a fundamental transformation that typically yields alcohols or carbonyl compounds. While specific studies on the oxidation of this compound are not extensively documented, the general principles of alkenylboronic acid oxidation can be applied. The oxidation of the carbon-boron bond can be achieved using various oxidizing agents, such as hydrogen peroxide under basic conditions, to yield the corresponding enol, which would tautomerize to the corresponding ketone, 3-methylbutan-2-one. nih.gov

Alternative oxidation protocols that are effective for other organoboron compounds could also be applicable. For instance, photoinduced oxidation of benzylic boronic esters to aldehydes and ketones has been reported, proceeding through an α-borylalkyl radical intermediate under visible light and an oxygen atmosphere. The applicability of such methods to alkenylboronic acids like this compound presents an area for further investigation.

Electrophilic Allyl Shifts

Vinylic boronic esters are known to undergo electrophilic allyl shifts, which are mechanistically interesting and synthetically useful transformations. In such a reaction, an electrophile attacks the double bond, inducing a 1,2-migration of the boryl group. This rearrangement, akin to a Wagner-Meerwein rearrangement, results in the formation of a new carbon-carbon or carbon-heteroatom bond and a rearranged boronic ester. For example, the reaction of a substituted vinylboronic ester with an electrophile can lead to a variety of functionalized products.

While no specific examples involving this compound are prominent in the literature, it is reasonable to predict its participation in such reactions. An electrophilic attack on the double bond of this compound would likely lead to the formation of a tertiary carbocation, which could then undergo a 1,2-boryl shift. The regioselectivity of the initial electrophilic attack and the subsequent rearrangement would be influenced by the steric and electronic properties of the substituents on the double bond.

Iodosulfonylation

Iodosulfonylation is a reaction that introduces both an iodine atom and a sulfonyl group across a double or triple bond. While the direct iodosulfonylation of this compound has not been explicitly detailed, methods for the iodosulfonylation of alkenes are well-established. These reactions typically proceed via a radical or electrophilic mechanism.

In a potential iodosulfonylation of this compound, a sulfonyl radical, generated from a sulfonyl precursor, would add to the double bond. The resulting radical intermediate would then be trapped by an iodine source. The regioselectivity of the addition would be governed by the stability of the radical intermediate. Alternatively, an electrophilic iodine species could initiate the reaction, followed by the nucleophilic attack of a sulfonate. The presence of the boronic acid moiety could influence the reactivity and selectivity of the process.

Asymmetric Conjugate Addition and Intramolecular Hydroacylation

Vinylic boronic acids are known to participate in rhodium-catalyzed asymmetric conjugate additions to α,β-unsaturated carbonyl compounds. rsc.org This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds. In a typical reaction, a chiral rhodium catalyst activates the boronic acid, which then adds to the enone in a 1,4-fashion. The use of chiral ligands on the rhodium center allows for high levels of enantioselectivity. It is plausible that this compound could serve as a nucleophilic partner in such reactions, affording chiral β-substituted ketones. rsc.org

Intramolecular hydroacylation is another rhodium-catalyzed process where an aldehyde is added across a tethered alkene. While less common with alkenylboronic acids as the aldehyde component, the alkene moiety of a derivative of this compound could potentially act as the acceptor in such a cyclization, leading to cyclic ketones bearing a boronic acid functional group.

Boronic Acid Mannich (BAM) Reactions

The Petasis-Borono-Mannich (PBM) reaction is a three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of α-amino acids and their derivatives. nih.govnih.gov Alkenylboronic acids are effective substrates in the PBM reaction. organic-chemistry.org

In the context of this compound, it would be expected to react with an amine and an aldehyde to form a homoallylic amine. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic alkenyl group of the boronic acid. The reaction is often carried out under mild conditions and tolerates a wide range of functional groups.

Table 1: Representative Petasis-Borono-Mannich Reaction

AmineCarbonylBoronic AcidProduct
Secondary AmineAldehydeThis compoundSubstituted Homoallylic Amine

Hayashi-Miyaura Reactions

The Hayashi-Miyaura reaction is a rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated ketones, esters, and amides. rsc.org This reaction is a highly efficient method for the formation of carbon-carbon bonds and has been widely used in organic synthesis. Both aryl- and alkenylboronic acids are suitable substrates for this transformation.

This compound is expected to be a competent coupling partner in the Hayashi-Miyaura reaction. The reaction would involve the transmetalation of the alkenyl group from boron to a rhodium(I) catalyst, followed by the insertion of the enone into the rhodium-carbon bond. Subsequent protonolysis of the resulting rhodium enolate would afford the 1,4-addition product and regenerate the active catalyst. The use of chiral phosphine (B1218219) ligands can render this reaction highly enantioselective.

Reversible Formation of Boronic Esters with Diols

This compound, in common with other boronic acids, is capable of undergoing reversible esterification with 1,2- and 1,3-diols to form cyclic boronic esters, known as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings), respectively. nih.gov This reaction is a cornerstone of boronic acid chemistry, finding extensive application in chemical sensing, bioconjugation, and the development of dynamic materials such as self-healing hydrogels. nih.govresearchgate.net The formation of these boronic esters is a dynamic covalent reaction, meaning the bonds are formed and broken under equilibrium conditions, allowing for responsiveness to environmental stimuli. researchgate.net

The equilibrium of this reaction is highly dependent on several factors, most notably the pH of the solution and the concentration of water. researchgate.netresearchgate.net Boronic acids are Lewis acids that can exist in two hybridization states in aqueous solution: a neutral trigonal planar sp² hybridized form and an anionic tetrahedral sp³ hybridized form. nih.govnih.gov The tetrahedral boronate form is generally more reactive towards diols. researchgate.net Consequently, the optimal pH for ester formation is typically between the pKa of the boronic acid and the pKa of the diol. researchgate.net For this compound, an aliphatic vinylboronic acid, the electronic properties of the vinyl group will influence its pKa and thus the pH-dependent reactivity with diols.

The stability of the resulting cyclic boronic ester is influenced by the nature of the diol. For instance, catechols (aromatic diols) generally form significantly more stable complexes with boronic acids compared to aliphatic diols, with equilibrium constants that can be several orders of magnitude higher. manchester.ac.uk This is attributed to both the electronic effects and the pre-organized conformation of the hydroxyl groups in catechols.

Boronic AcidDiolAssociation Constant (K_eq) [M⁻¹]Conditions
Phenylboronic AcidAlizarin Red S2.5 x 10³pH 7.4
Phenylboronic AcidFructose (B13574)1.9 x 10¹pH 7.4
Phenylboronic AcidGlucose9.0pH 7.4
4-Vinylphenylboronic acid1,2-PropanediolNot specified, used in polymer synthesisElevated temperature

This table presents a selection of association constants for illustrative purposes. The reactivity of this compound is expected to follow similar principles, though the specific values will differ.

Self-Condensation to Form Boroxines

A characteristic reaction of boronic acids, including this compound, is their ability to undergo self-condensation to form cyclic trimers known as boroxines. nih.govnih.gov This process involves the dehydration of three boronic acid molecules to yield a six-membered ring with alternating boron and oxygen atoms (B₃O₃). nih.govresearchgate.net The reaction is reversible, and the position of the equilibrium between the boronic acid monomer and the boroxine (B1236090) trimer can be controlled by the addition or removal of water. researchgate.net

The formation of boroxines is an entropically driven process, as it results in the release of three molecules of water for every boroxine ring formed. researchgate.net Computational studies on simple aliphatic boronic acids have shown that while the reaction is often enthalpically unfavorable (endothermic) in a vacuum, the positive entropy change can favor boroxine formation, particularly at higher temperatures or in non-aqueous solvents where water can be effectively removed. nih.govnih.gov For example, simply warming a boronic acid in an anhydrous solvent like chloroform (B151607) or carbon tetrachloride can drive the equilibrium towards the boroxine. nih.gov

The mechanism of boroxine formation proceeds through a series of intermolecular dehydration steps. The Lewis acidic nature of the boron atom in one boronic acid molecule facilitates an interaction with a hydroxyl group from a second molecule, leading to the formation of a dimeric intermediate and the elimination of a water molecule. researchgate.net This process repeats, incorporating a third boronic acid molecule to form the final six-membered boroxine ring. researchgate.net

While specific thermodynamic data for the self-condensation of this compound is not available, the table below provides calculated thermodynamic parameters for the formation of boroxines from various simple aliphatic boronic acids. These values illustrate the general thermodynamic landscape of this transformation.

Boronic Acid Monomer (R-B(OH)₂)Boroxine (R₃B₃O₃)ΔH₂₉₈ (kcal/mol)ΔG₂₉₈ (kcal/mol)Conditions
HB(OH)₂H₃B₃O₃+12.2+5.5in vacuo
H₃CB(OH)₂(H₃C)₃B₃O₃Not specifiedNot specified
H₂NB(OH)₂(H₂N)₃B₃O₃-2.9Not specifiedin vacuo
HOB(OH)₂(HO)₃B₃O₃+1.7Not specifiedin vacuo
FB(OH)₂F₃B₃O₃+3.1Not specifiedin vacuo

Data from computational studies at the MP2/aug-cc-pVTZ level. nih.govnih.gov These values provide a general indication of the thermodynamics of boroxine formation for simple aliphatic boronic acids.

The vinyl group of this compound is expected to influence the electronic properties of the boron center, which in turn would affect the thermodynamics of boroxine formation. However, the fundamental principles of a reversible, entropically driven dehydration reaction remain applicable.

Advanced Applications of 3 Methylbut 1 En 2 Yl Boronic Acid in Chemical Science

Applications in Complex Organic Synthesis

The versatility of boronic acids and their derivatives, such as boronate esters, is well-established in modern organic chemistry. They serve as key reagents in a multitude of synthetic transformations, enabling the construction of intricate molecular frameworks.

Introduction of Complexity and Diversity into Alkylboronic Esters

Enantiomerically-enriched alkylboronic esters are recognized as valuable and stable building blocks in organic synthesis. nih.gov They provide a gateway to a wide array of chiral compounds through various stereospecific transformations. nih.gov The conversion of (3-Methylbut-1-en-2-yl)boronic acid to its corresponding boronic ester, typically a pinacol (B44631) ester, allows for the introduction of the sterically hindered and unsaturated 3-methylbut-1-en-2-yl (isoprenyl) moiety into target molecules. This process is crucial for increasing molecular complexity and accessing diverse chemical structures that may not be readily available through other synthetic routes. The ability to use these stable yet reactive intermediates in catalytic processes facilitates the construction of a broad range of organic compounds. nih.gov

Construction of Highly Substituted Organic Frameworks

Alkylboronic esters are weak nucleophiles, a characteristic that makes them less reactive for certain transformations compared to other organometallic compounds like organozincs. nih.gov However, upon activation, they can participate in a variety of coupling reactions. For instance, the formation of a boron "ate" complex, by reacting the boronic ester with a strong base like tert-butyllithium, significantly enhances its nucleophilicity. nih.govnih.gov This activated species can then undergo transmetalation to more reactive metals like copper or zinc, enabling subsequent stereospecific cross-coupling reactions with a range of electrophiles. nih.govnih.gov By employing (3-Methylbut-1-en-2-yl)boronic ester in such sequences, chemists can forge new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of highly substituted and complex organic frameworks. nih.gov

Role as a Synthetic Intermediate for Functionalized Molecules

One of the most powerful features of alkylboronic esters is the ability to stereospecifically replace the boronic ester group with a wide variety of other functionalities. nih.govnih.gov This transforms the boronic ester into a versatile synthetic intermediate. Through copper-catalyzed cross-coupling reactions, the alkyl group from the boronic ester can be coupled with alkynyl bromides, allyl halides, and acyl chlorides, among others. nih.gov This methodology allows for the conversion of readily available alkylboronic esters into a diverse set of useful compounds. nih.gov For example, an enantiomerically enriched secondary alkylboronic ester can be transformed into various products while retaining the stereochemical integrity of the chiral center. nih.govnih.gov

The table below summarizes some of the key transformations possible from alkylboronic esters, which are applicable to derivatives of this compound.

Electrophile PartnerResulting Functional GroupCatalyst System (Example)
Alkynyl BromidesInternal AlkynesCopper Cyanide (CuCN)
Allyl HalidesSubstituted AlkenesCopper Cyanide (CuCN)
Acyl ChloridesKetonesCopper Cyanide (CuCN)
Hydroxylamine EstersSecondary AminesCopper Cyanide (CuCN)
Difluorocarbene precursorsgem-DifluoroalkanesBoron-to-Zinc Transmetalation
Trifluoromethylating agentsTrifluoromethylated alkanesBoron-to-Zinc Transmetalation / Copper(III)

This table is a representation of general transformations applicable to alkylboronic esters based on cited literature. nih.govnih.gov

Synthesis of Chiral α-Amino Acid Derivatives via Boronic Acid Intermediates

Chiral α-amino boronic acids and their derivatives are of significant interest as they are crucial components in bioactive compounds and serve as versatile synthetic intermediates. nih.govacs.org They function as bioisosteres of α-amino acids, finding application in medicinal chemistry, notably as constituents in proteasome inhibitors. acs.org The enantioselective synthesis of these compounds is a key goal in organic chemistry. nih.gov

Several catalytic asymmetric methods have been developed to access chiral α-amino boronic esters. One prominent method is the rhodium-catalyzed asymmetric hydroboration of α-arylenamides, which yields α-amino tertiary boronic esters with high enantioselectivity. acs.orgnih.gov Another approach involves the copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters, which also provides access to enantiomerically enriched α-aminoboronic derivatives. nih.gov These synthetic strategies could be adapted to use substrates that would ultimately yield α-amino acid derivatives containing the (3-Methylbut-1-en-2-yl) side chain, providing novel building blocks for drug discovery and peptide science. nih.govacs.org

Role in Materials Science and Polymer Chemistry

The unique chemical properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, have made it a valuable functional group in materials science.

Synthesis of Boronic Acid-Containing Polymers

Boronic acid-containing polymers are a class of "smart" materials that can respond to specific chemical stimuli, most notably the presence of sugars like glucose or fructose (B13574). researchgate.netnih.gov This responsivity stems from the dynamic covalent interaction between the boronic acid moiety and diols, which forms a five- or six-membered cyclic boronate ester. researchgate.net A monomer derived from this compound, for example by introducing a polymerizable group like a vinyl or acrylamido function, could be used to synthesize such functional polymers.

These polymers can be prepared through various polymerization techniques, including conventional free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net A technique known as polymerization-induced self-assembly (PISA) can be used to create core-shell nanoparticles with a boronic acid-rich shell in a one-pot synthesis. researchgate.net

The applications of these materials are diverse. Their ability to bind with sugars makes them ideal candidates for developing glucose sensors for diabetes management and fructose sensors. researchgate.netresearchgate.net They are also used in separation and purification technologies, drug delivery systems where drug release is triggered by changes in glucose concentration, and as components of hydrogels and other nanostructures. nih.govuvm.edu

The table below outlines some types of boronic acid-containing polymer systems and their applications.

Polymer ArchitectureSynthesis Method (Example)Key PropertyApplication
Linear Homopolymers/CopolymersRAFT PolymerizationpH and Sugar ResponsivenessSensors, Separation Membranes
Core-Shell NanoparticlesPolymerization-Induced Self-Assembly (PISA)High Surface Area, Selective BindingFluorescent Probes, Fructose Sensing
Spherical Polymer BrushesSurface-Initiated ATRP (SI-ATRP)Boronate AffinityBioseparations, Catalysis
HydrogelsCrosslinking of Boronic Acid PolymersSwelling/Shrinking in Response to GlucoseGlucose-Mediated Drug Delivery

This table illustrates general systems and applications for boronic acid-containing polymers based on cited literature. researchgate.netnih.govresearchgate.net

Post-Polymerization Modification and Terminal Olefination

No specific examples or research findings are available regarding the use of this compound for post-polymerization modification or terminal olefination. Post-polymerization modification is a versatile technique for introducing functional groups onto a polymer backbone. rsc.org While boronic acids, in general, are used in such modifications, for instance, through condensation reactions with specific polymer units, the application of this compound in this context has not been documented. rsc.org

Formation of Dynamic Covalent Assemblies

The use of this compound in the formation of dynamic covalent assemblies is not described in the current scientific literature. Dynamic covalent chemistry often employs boronic acids, particularly arylboronic acids, due to their ability to form reversible boronate esters with diols. This property is harnessed to create self-healing materials, responsive hydrogels, and nanoparticle assemblies. However, research in this area has not specified the inclusion of this compound.

Catalytic Roles and Organocatalysis

There is no documented application of this compound in the field of asymmetric organocatalysis. Asymmetric organocatalysis is a powerful tool for synthesizing chiral molecules. rsc.org While various organoboron species and boronic acids are employed as catalysts or reagents in asymmetric transformations, such as homologation reactions, the specific role of this compound has not been reported. nih.govdiva-portal.org

Compound Data

Characterization and Spectroscopic Analysis of 3 Methylbut 1 En 2 Yl Boronic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Reactivity Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for probing their reactivity. For boronic acids, techniques that are sensitive to the local environment of the boron atom are particularly insightful.

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for studying boron-containing compounds. researchgate.net The boron nucleus (¹¹B) is NMR active and highly sensitive, and its chemical shift is indicative of the coordination number and hybridization state of the boron atom. nsf.govblogspot.com This makes ¹¹B NMR an ideal tool for investigating the condensation reactions between boronic acids and diols, which are fundamental to their application in sensors and self-healing materials.

The boron atom in (3-Methylbut-1-en-2-yl)boronic acid is trigonal planar and sp²-hybridized, which typically corresponds to a broad signal in the ¹¹B NMR spectrum in the range of +27 to +33 ppm. nsf.gov Upon reaction with a diol in an aqueous solution at a suitable pH, a reversible condensation reaction occurs, forming a cyclic boronate ester. In this ester, the boron atom becomes tetrahedral and sp³-hybridized. This change in geometry and coordination results in a significant upfield shift in the ¹¹B NMR spectrum to a region between approximately +5 and +15 ppm. nsf.gov

The position of this equilibrium is highly dependent on the pH of the solution. The reaction is facilitated at pH values above the pKa of the boronic acid, as the formation of the anionic sp³-hybridized boronate is favored. nsf.govmdpi.com By monitoring the ¹¹B NMR chemical shifts as a function of pH, one can determine the pKa of the boronic acid and study the thermodynamics of diol binding. nsf.gov

Interactive Table 1: Representative ¹¹B NMR Chemical Shifts for this compound Species. This table illustrates the expected chemical shift ranges for the boronic acid in its free and diol-bound forms, demonstrating the utility of ¹¹B NMR in monitoring the condensation reaction.

Compound SpeciesBoron HybridizationpH ConditionExpected ¹¹B Chemical Shift (ppm)
This compoundsp²Acidic (e.g., pH 2)28 - 33
(3-Methylbut-1-en-2-yl)boronatesp³Basic (e.g., pH 10)5 - 10
Boronate ester (with diol)sp³Basic (e.g., pH 10)8 - 15

Should this compound be used as a monomer in polymerization reactions, characterization of the resulting polymer's molecular structure is crucial. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique exceptionally well-suited for the analysis of synthetic polymers. wpmucdn.com It allows for the accurate determination of the molecular weight of macromolecules with minimal fragmentation. nih.gov

A key advantage of MALDI-TOF MS is its ability to resolve individual polymer chains (oligomers) that differ by the mass of a single repeating unit. This provides a detailed picture of the molecular weight distribution and allows for the calculation of important parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). waters.com

Furthermore, the high resolution of MALDI-TOF MS enables the precise mass determination of the oligomer peaks, which can be used to confirm the mass of the monomer repeat unit and identify the chemical structure of the polymer end-groups. waters.com For a polymer synthesized from this compound, MALDI-TOF analysis would confirm the incorporation of the monomer and provide critical information about the initiator and terminator fragments present in the polymer chains.

Interactive Table 2: Hypothetical MALDI-TOF MS Data for a Polymer of this compound. This table presents a sample data set illustrating how MALDI-TOF MS can be used to determine key molecular weight characteristics of a polymer.

ParameterValueDescription
Monomer Mass113.95 DaMass of the this compound repeating unit.
Number-Average MW (Mn)4550 DaStatistical average molecular weight.
Weight-Average MW (Mw)4680 DaAverage molecular weight with emphasis on heavier chains.
Polydispersity Index (Đ)1.03Measure of the breadth of the molecular weight distribution.

Computational and Theoretical Investigations

Computational chemistry provides powerful tools for predicting and understanding the properties and reactivity of molecules, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com For a monomer like this compound, DFT calculations can be employed to determine its optimized three-dimensional geometry and to probe its fundamental electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical property, as it relates to the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for predicting how the monomer will interact with other reactants.

Interactive Table 3: Illustrative Electronic Properties of this compound from DFT Calculations. This table shows examples of electronic property data that could be obtained from DFT studies, providing insight into the monomer's reactivity.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons. nih.gov
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasures the overall polarity of the molecule.

Beyond static properties, computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions. unirioja.es For reactions involving this compound, such as its polymerization or its participation in cross-coupling reactions, computational modeling can map out the entire reaction pathway.

This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. By identifying the transition state structures and their associated activation energies, researchers can determine the most favorable reaction mechanism and rationalize experimental observations, such as product regioselectivity and stereoselectivity. nih.govresearchgate.net For example, modeling the addition of a radical to the double bond of this compound could predict whether the addition occurs at the terminal or internal carbon of the vinyl group, providing fundamental understanding to guide synthetic efforts. These computational studies can effectively unravel complex reaction mechanisms and predict the outcomes of yet-untested chemical processes. unirioja.esnih.gov

Challenges and Future Directions in 3 Methylbut 1 En 2 Yl Boronic Acid Research

Overcoming Synthetic Limitations and Improving Stability

A primary hurdle in the widespread use of vinylboronic acids, including (3-Methylbut-1-en-2-yl)boronic acid, lies in their synthesis and stability. Traditional methods for preparing boronic acids, such as the reaction of Grignard or organolithium reagents with borate (B1201080) esters, can result in low yields. nih.gov The synthesis of vinylboronic acids specifically can be challenging due to potential side reactions like polymerization. A patented method for producing vinyl boronic acid esters involves a one-pot reaction of chloroethylene with metallic magnesium and bis(diisopropylamine)boron halide, followed by reaction with a diol and a polymerization inhibitor, achieving yields of 79-86%. google.com

Vinylboronic acids are known to be susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can be accelerated by heat, base, or the presence of palladium catalysts used in cross-coupling reactions. nih.gov This inherent instability can complicate their storage and handling, limiting their practical application.

To address these stability issues, researchers have developed surrogate forms of boronic acids. These include:

Boronate Esters: Formed by reacting the boronic acid with a diol, such as pinacol (B44631). These esters are generally more stable to air and chromatography. sigmaaldrich.com However, the subsequent cleavage of the ester to liberate the free boronic acid can require harsh conditions that may not be compatible with other functional groups in the molecule. sigmaaldrich.com

N-methyliminodiacetic acid (MIDA) boronates: These "caged" boronic acids exhibit exceptional benchtop stability and can release the boronic acid in a controlled manner under mild aqueous basic conditions. This slow-release strategy helps to maintain a low concentration of the unstable boronic acid during a reaction, minimizing decomposition and improving the efficiency of cross-coupling reactions. nih.gov

Recent studies have shown that some vinylboronic acids demonstrate good stability in aqueous media and even in cell lysate, which is promising for biological applications. nih.govacs.org

Exploration of Novel Reactivity and Catalytic Cycles

The reactivity of the vinyl boronic acid moiety is a rich area of ongoing research. The carbon-boron bond and the adjacent π-system of the vinyl group allow for a diverse range of transformations.

A key reaction pathway is the conjunctive functionalization of vinyl boronate complexes. In this process, the addition of a nucleophile to the boron atom forms a boronate complex. The subsequent reaction with an electrophile results in the electrophile adding to the vinyl group, which triggers a 1,2-metallate rearrangement. rsc.org This three-component coupling between a nucleophile, a vinyl boronic ester, and an electrophile allows for the rapid construction of complex, multifunctionalized molecules. rsc.org The boronic ester group is retained in the product, serving as a handle for further synthetic modifications. rsc.org

The inherent nucleophilicity of vinyl boronates is also being explored. acs.org For instance, they can undergo direct addition to electrophiles like aldehydes, a reaction that was previously thought to require transition metal catalysis. acs.org Another area of interest is the direct conversion of vinyl boronates to vinyl fluorides, which are important motifs in pharmaceuticals. acs.org While promising, this transformation currently faces challenges such as moderate yields and the formation of byproducts from competing reactions like protodeboronation. acs.org

The catalytic cycles involving vinylboronic acids are most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sigmaaldrich.com Future research will likely focus on developing new catalytic cycles that exploit the unique electronic properties of the vinyl boronate group, potentially leading to novel carbon-carbon and carbon-heteroatom bond-forming reactions with high stereo- and regioselectivity.

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Boronic acids are generally considered "green" compounds due to their low toxicity and the fact that their degradation product, boric acid, is environmentally benign. sigmaaldrich.com

Future efforts in the synthesis of this compound and its derivatives will likely focus on several key areas of green chemistry:

Metal-Free Catalysis: While palladium catalysis is highly effective, the development of metal-free synthetic methods is desirable to reduce cost and environmental impact. Carboxylic acids have been shown to catalyze the hydroboration of alkynes with pinacolborane, offering a metal-free route to vinyl boronates. organic-chemistry.org

Atom Economy: Synthetic methods that maximize the incorporation of all starting material atoms into the final product are a cornerstone of green chemistry. Direct C-H borylation, where a C-H bond is directly converted to a C-B bond, is a highly atom-economical approach to synthesizing boronic acids. nih.gov

Solvent-Free Reactions: Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), presents a solvent-free alternative for the synthesis of boronic acid esters. Simple grinding of a boronic acid with a diol can produce the corresponding ester in high yield.

Green Chemistry ApproachDescriptionRelevance to this compound
Metal-Free Catalysis Using non-metal catalysts like carboxylic acids to promote reactions.Reduces reliance on expensive and potentially toxic heavy metals like palladium in synthesis. organic-chemistry.org
Atom Economy Maximizing the incorporation of starting materials into the final product.Direct C-H borylation offers a more efficient and less wasteful synthetic route. nih.gov
Mechanochemistry Using mechanical force instead of solvents to drive reactions.Allows for the solvent-free, environmentally friendly synthesis of stable boronate esters.

Expanding Applications in Advanced Chemical Systems and Tailored Material Design

The unique properties of vinylboronic acids like this compound position them as valuable components in the development of advanced chemical systems and materials.

Advanced Chemical Systems:

A significant emerging application is in the field of bioorthogonal chemistry . nih.govacs.org Vinylboronic acids have been shown to react rapidly and selectively with tetrazines in an inverse electron-demand Diels-Alder (iEDDA) reaction. nih.gov This reaction is highly efficient in aqueous environments and even inside living cells, allowing for the specific labeling and tracking of biomolecules like proteins. acs.org The stability and unique reactivity of the vinylboronic acid group make it a valuable addition to the toolkit for chemical biologists. acs.org

Tailored Material Design:

The ability of boronic acids to form reversible covalent bonds with diols is a key feature that can be exploited in material science. google.com This property allows for the creation of "smart" materials that can respond to specific stimuli, such as changes in pH or the presence of sugars. For this compound, the vinyl group provides a site for polymerization or for grafting the molecule onto polymer backbones. This could lead to the development of:

Responsive Polymers: Hydrogels or polymers incorporating this boronic acid could be designed to swell or shrink in the presence of specific diol-containing molecules, acting as sensors or controlled-release systems.

Functional Surfaces: The boronic acid moiety could be used to immobilize proteins or carbohydrates onto surfaces for applications in diagnostics and biocompatible materials.

Optoelectronic Materials: Boron-containing organic compounds are known to have interesting electronic and photophysical properties. Borinic acids, which are structurally related to boronic acids, are used in optoelectronic materials, suggesting a potential avenue of exploration for vinylboronic acid derivatives as well. mdpi.com

The combination of a reactive vinyl group and a diol-responsive boronic acid function within the same small molecule makes this compound a promising candidate for the design of sophisticated and functional materials.

Q & A

Q. What protocols enable high-throughput screening of boronic acid libraries for biological activity?

  • Methodological Answer :
  • Single-Bead MALDI-MS : Analyze peptides directly from combinatorial libraries, using DHB-modified boronic esters for rapid sequencing .
  • Cell-Based Assays : Use glioblastoma or HCT-116 cell lines to screen IC₅₀ values, prioritizing compounds with <10 µM activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.